molecular formula C20H23N5O B3010219 N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide CAS No. 1935801-99-2

N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Katalognummer B3010219
CAS-Nummer: 1935801-99-2
Molekulargewicht: 349.438
InChI-Schlüssel: XYIQMUGZZFARDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide, also known as CP-690,550, is a compound that has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.

Wirkmechanismus

N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide works by selectively inhibiting the activity of JAKs, which are involved in the signaling pathways of various cytokines and growth factors that play a role in the immune response. By inhibiting JAKs, N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells, leading to a reduction in the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and prevents the activation of immune cells such as T cells and B cells. This leads to a reduction in the symptoms of autoimmune diseases such as joint pain, swelling, and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide in lab experiments is its selective inhibition of JAKs, which makes it a useful tool for studying the role of JAKs in the immune response. However, one limitation is that N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a relatively new compound, and more research is needed to fully understand its effects and potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for the study of N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide. One area of research is the development of new JAK inhibitors with improved selectivity and fewer side effects. Another area of research is the investigation of the potential therapeutic applications of N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide in other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide and its effects on the immune system.

Synthesemethoden

The synthesis of N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves several steps, starting with the reaction of 2-cyano-4-phenylbutan-2-ol with 6-chloro-3-cyanopyridazine to form N-(2-cyano-4-phenylbutan-2-yl)-6-chloro-pyridazine-3-carboxamide. This intermediate is then reacted with pyrrolidine to produce N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It works by inhibiting the activity of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines and growth factors that play a role in the immune response. N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide has been shown to be effective in reducing the symptoms of these diseases in preclinical and clinical trials.

Eigenschaften

IUPAC Name

N-(2-cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-20(15-21,12-11-16-7-3-2-4-8-16)22-19(26)17-9-10-18(24-23-17)25-13-5-6-14-25/h2-4,7-10H,5-6,11-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIQMUGZZFARDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C#N)NC(=O)C2=NN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.